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Compound of Interest

Compound Name: Diallyl isophthalate

Cat. No.: B087104 Get Quote

Introduction
Diallyl isophthalate (DAIP) is a versatile monomer used in the production of thermosetting

resins, which are valued for their thermal stability and electrical insulating properties. The

chemical structure and purity of DAIP are critical for its polymerization performance. Nuclear

Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful

analytical technique for the structural elucidation and purity assessment of organic molecules

like DAIP. This application note provides a detailed protocol and analysis of the 1H NMR

spectrum of diallyl isophthalate, intended for researchers, scientists, and professionals in

drug development and material science.

Data Presentation
The 1H NMR spectrum of diallyl isophthalate exhibits distinct signals corresponding to the

aromatic and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard internal reference. The quantitative data, including chemical shifts,

predicted multiplicities, and estimated coupling constants, are summarized in Table 1.

Table 1: 1H NMR Spectral Data of Diallyl Isophthalate
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity

Estimated
Coupling
Constant (J,
Hz)

Integration

H-2 8.73 Singlet (s) - 1H

H-4/H-6 8.25
Doublet of

doublets (dd)
J = 7.8, 1.7 2H

H-5 7.55 Triplet (t) J = 7.8 1H

-OCH2-CH=CH2 6.04 Ddt
J = 17.2, 10.5,

5.4
2H

-OCH2-CH=CH2

(trans)
5.43 Ddt J = 17.2, 1.5, 1.5 2H

-OCH2-CH=CH2

(cis)
5.32 Ddt J = 10.5, 1.5, 1.5 2H

-OCH2-CH=CH2 4.86 Dt J = 5.4, 1.5 4H

Note: The chemical shift and multiplicity data are based on typical spectra found in the

literature. Coupling constants are estimated based on known values for similar structural

motifs.

Experimental Protocols
This section outlines the protocol for the preparation of a diallyl isophthalate sample and the

acquisition of its 1H NMR spectrum.

Sample Preparation
Sample Weighing: Accurately weigh 5-25 mg of diallyl isophthalate into a clean, dry vial.[1]

[2]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

[2][3] CDCl3 is a common solvent for non-polar organic compounds.
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Dissolution: Gently swirl the vial to ensure the complete dissolution of the diallyl
isophthalate.

Transfer: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate

matter, transfer the solution into a 5 mm NMR tube.[1][3]

Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectrum Acquisition
The following are typical parameters for acquiring a 1H NMR spectrum on a standard NMR

spectrometer (e.g., 400 or 500 MHz).

Spectrometer Frequency: 400 MHz (or higher for better resolution)

Solvent: CDCl3

Temperature: 298 K (25 °C)

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically used.[4]

Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this

concentration to achieve a good signal-to-noise ratio.[5]

Acquisition Time (AQ): Approximately 3-4 seconds.[4][5]

Relaxation Delay (D1): 1-2 seconds.[4]

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected

chemical shift range of organic molecules.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ

7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

Visualizations
Chemical Structure and Proton Assignments
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The following diagram illustrates the chemical structure of diallyl isophthalate with the

assignment of each unique proton, corresponding to the data in Table 1.

Diallyl Isophthalate Proton Assignments
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Click to download full resolution via product page

Caption: Chemical structure of diallyl isophthalate with proton numbering.

Experimental Workflow
The logical flow from sample preparation to data analysis in 1H NMR spectroscopy is depicted

in the following workflow diagram.
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1H NMR Analysis Workflow

Sample Preparation
(5-25 mg in 0.6-0.7 mL CDCl3)

Transfer to NMR Tube
(Filter if necessary)

1H NMR Data Acquisition
(e.g., 400 MHz Spectrometer)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Integration, Peak Picking, J-coupling analysis)

Reporting
(Data tables, spectra, interpretation)

Click to download full resolution via product page

Caption: Workflow for 1H NMR spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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